molecular formula C17H14N2O4S B15186775 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid CAS No. 37498-62-7

2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid

Cat. No.: B15186775
CAS No.: 37498-62-7
M. Wt: 342.4 g/mol
InChI Key: XAWKEKKJKHHMHE-UHFFFAOYSA-N
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Description

2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-methylbenzenesulphonic acid under alkaline conditions to yield the final azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in textile dyeing and as a colorant in various products.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its ability to undergo reversible changes in structure under different pH conditions, making it an effective pH indicator. The azo group (-N=N-) plays a crucial role in this process, as it can accept or donate electrons, leading to color changes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
  • 4-((2-Hydroxy-1-naphthyl)azo)benzenesulphonic acid

Uniqueness

2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its solubility and reactivity compared to other similar azo compounds. This structural difference can lead to variations in its application and effectiveness in different industrial and research settings.

Properties

CAS No.

37498-62-7

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid

InChI

InChI=1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23)

InChI Key

XAWKEKKJKHHMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O

Origin of Product

United States

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